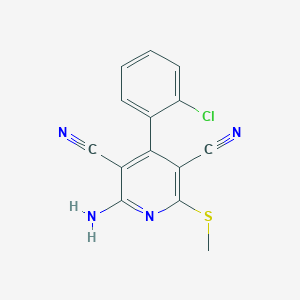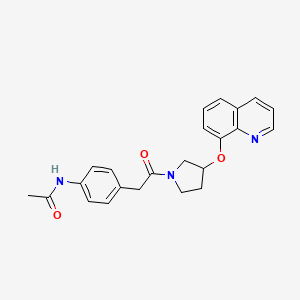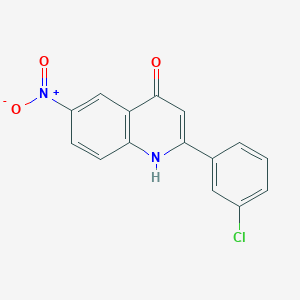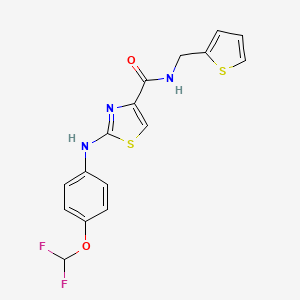![molecular formula C16H14ClF3N2O4S B2743896 4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate CAS No. 338396-26-2](/img/structure/B2743896.png)
4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-Chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate is an organic compound used primarily in scientific research due to its unique chemical properties. The structure includes a combination of functional groups that endow it with distinct reactivity and interaction profiles, making it valuable in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate involves multiple steps that ensure the precise arrangement of atoms within the molecule. The process often begins with the chlorination of aniline derivatives, followed by the introduction of the trifluoromethyl group through a reaction with appropriate fluorinating agents. This intermediate is then reacted with carbonylating agents to form the carbonyl linkage. Finally, the sulfamation step is performed under controlled conditions using dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production methods for this compound need to be scalable and cost-effective. Large-scale synthesis might involve optimized reaction conditions, continuous flow processes, and the use of catalysts to enhance reaction efficiency. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: : Potential oxidation sites include the aniline and sulfamate groups.
Reduction: : The carbonyl group can be reduced to a hydroxyl group under appropriate conditions.
Substitution: : The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: : Typical reducing agents are sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines or thiols can replace the chloro group under mild conditions.
Major Products
Oxidation: : Oxidized products might include sulfoxides or sulfones.
Reduction: : Reduction could yield hydroxyl-terminated analogs.
Substitution: : Substituted products depend on the nucleophile used, potentially yielding new aniline derivatives.
Scientific Research Applications
The compound has numerous scientific research applications, thanks to its diverse reactivity profile:
Chemistry: : As a building block for complex organic syntheses.
Biology: : Investigating enzyme inhibition due to its ability to interact with various biological targets.
Industry: : Used in the development of new materials and as a reagent in chemical manufacturing.
Mechanism of Action
The mechanism by which 4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate exerts its effects often involves its ability to interact with specific molecular targets:
Molecular Targets: : Includes enzymes and receptors that play crucial roles in biological pathways.
Pathways Involved: : Can inhibit or activate pathways by binding to active sites or interacting with key residues, altering the function of the target proteins.
Comparison with Similar Compounds
Compared to other similar compounds, 4-{[2-chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate stands out due to its:
Unique Functional Group Arrangement: : Provides specific reactivity and interaction potential.
Enhanced Stability: : The trifluoromethyl group contributes to chemical and metabolic stability.
Versatility: : Applicable in diverse scientific disciplines.
Similar Compounds
4-{[2-Fluoro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfamate: : Similar but includes a fluoro group instead of chloro.
4-{[2-Chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-diethylsulfamate: : Contains an ethyl group instead of dimethyl on the sulfamate.
4-{[2-Chloro-5-(trifluoromethyl)anilino]carbonyl}phenyl-N,N-dimethylsulfonamide: : Sulfonamide variant instead of sulfamate.
This detailed article should cover everything you need to know about this fascinating compound. If there's any other specific information you're curious about, let me know.
Properties
IUPAC Name |
[4-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]phenyl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClF3N2O4S/c1-22(2)27(24,25)26-12-6-3-10(4-7-12)15(23)21-14-9-11(16(18,19)20)5-8-13(14)17/h3-9H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROVDEAEHUDYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClF3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-bromo-2,6-dimethylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2743816.png)



![(2,6-Dichloropyridin-3-yl)-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)methanone](/img/structure/B2743822.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2743823.png)


![1-[(2,4-Dichlorophenyl)methyl]-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2743829.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-cyanobenzamide](/img/structure/B2743831.png)
![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanamine hydrochloride](/img/structure/B2743832.png)

![3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2743835.png)
![6-methyl-2-(methylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2743836.png)
